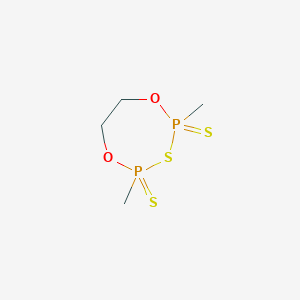
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione is a chemical compound known for its unique structure and reactivity. It is part of a class of compounds that contain both sulfur and phosphorus atoms, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione typically involves the reaction of specific phosphorus and sulfur-containing precursors under controlled conditions. One common method involves the reaction of tetraphosphorus decasulfide with an appropriate arene compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur and phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfur oxides and phosphorus oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4-Di(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione (Lawesson’s Reagent): Known for its use in organic synthesis, particularly in the formation of thioamides.
2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione: Another similar compound with applications in organic synthesis.
Uniqueness
What sets 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione apart is its specific structure and reactivity profile. Its unique combination of sulfur and phosphorus atoms allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Properties
CAS No. |
106814-51-1 |
|---|---|
Molecular Formula |
C4H10O2P2S3 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2,4-dimethyl-2,4-bis(sulfanylidene)-1,5,3,2λ5,4λ5-dioxathiadiphosphepane |
InChI |
InChI=1S/C4H10O2P2S3/c1-7(9)5-3-4-6-8(2,10)11-7/h3-4H2,1-2H3 |
InChI Key |
URLVPIBLZGOEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=S)OCCOP(=S)(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















